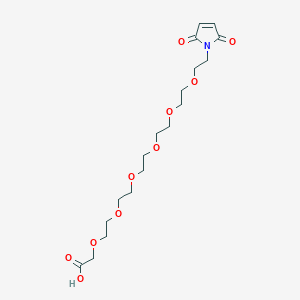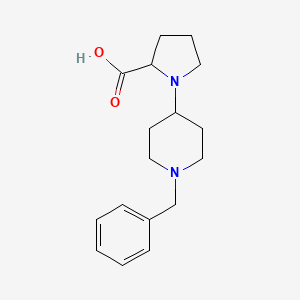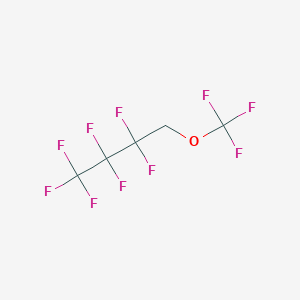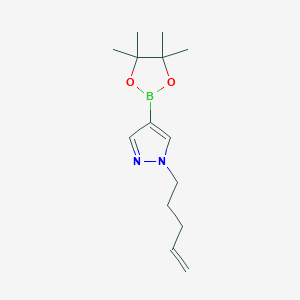
Mal-PEG6-CH2COOH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG6-CH2COOH typically involves the reaction of maleimide with a PEG chain that has a terminal carboxylic acid group. The reaction is usually carried out under mild conditions to prevent the degradation of the PEG chain. Common reagents used in this synthesis include N,N’-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS), which facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets stringent quality standards .
Analyse Des Réactions Chimiques
Types of Reactions
Mal-PEG6-CH2COOH undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group can react with thiol groups in biomolecules to form stable thioether bonds.
Amide Bond Formation: The carboxylic acid group can react with primary amines in the presence of activators like EDC or HATU to form stable amide bonds.
Common Reagents and Conditions
Substitution Reactions: Thiol-containing compounds under mild conditions.
Amide Bond Formation: EDC or HATU as activators, typically in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed
Thioether Bonds: Formed from the reaction with thiol groups.
Amide Bonds: Formed from the reaction with primary amines.
Applications De Recherche Scientifique
Mal-PEG6-CH2COOH is extensively used in scientific research due to its versatility:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the conjugation of biomolecules, enhancing their solubility and stability.
Medicine: Employed in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Used in the production of functional coatings and materials.
Mécanisme D'action
The mechanism of action of Mal-PEG6-CH2COOH involves its ability to form stable bonds with other molecules. The maleimide group reacts with thiol groups to form thioether bonds, while the carboxylic acid group can form amide bonds with primary amines. These reactions are crucial for the compound’s role as a linker in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-NH-PEG6-COOH: Contains an Fmoc-protected amine and a terminal carboxylic acid.
Fmoc-NH-PEG6-CH2COOH: Similar structure but with an Fmoc-protected amine.
Uniqueness
Mal-PEG6-CH2COOH is unique due to its maleimide group, which allows for specific and stable conjugation with thiol groups. This property makes it particularly valuable in bioconjugation and drug delivery applications .
Propriétés
Formule moléculaire |
C18H29NO10 |
|---|---|
Poids moléculaire |
419.4 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C18H29NO10/c20-16-1-2-17(21)19(16)3-4-24-5-6-25-7-8-26-9-10-27-11-12-28-13-14-29-15-18(22)23/h1-2H,3-15H2,(H,22,23) |
Clé InChI |
RBBKFNMVMXHLNR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Hydroxy-7-methyl-1,2,3,4-tetrahydro-5H-chromeno[3,4-c]pyridin-5-one](/img/structure/B12084321.png)

![Carbamic acid, N-[[[(1,1-dimethylethoxy)carbonyl]amino][[3-(4-methyl-1-piperazinyl)phenyl]amino]methylene]-, 1,1-dimethylethyl ester, [N(E)]-](/img/structure/B12084340.png)
![3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline](/img/structure/B12084347.png)
![17-Hydroxy-17-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10,13-dimethylspiro[1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-11-one](/img/structure/B12084354.png)


![7-Hydroxy-8-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B12084386.png)



![N-[9-[4-azido-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12084410.png)

